molecular formula C25H27N7O B14950446 (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one

(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one

Katalognummer: B14950446
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: SVQSFHRTMICBNF-ANYBSYGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one is a complex organic compound that features a triazinyl hydrazone moiety linked to an acenaphthylene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one typically involves multiple steps:

    Formation of the Triazinyl Hydrazone Moiety: This step involves the reaction of 4,6-di(piperidin-1-yl)-1,3,5-triazine with hydrazine hydrate under reflux conditions.

    Coupling with Acenaphthylene: The triazinyl hydrazone is then coupled with acenaphthylene-1,2-dione in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazinyl ring, potentially converting it into a more saturated form.

    Substitution: The piperidinyl groups can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate nucleophile.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of more saturated triazinyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Industry

    Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with enhanced properties.

Wirkmechanismus

The mechanism by which (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one exerts its effects is primarily through its interaction with biological macromolecules. The triazinyl hydrazone moiety can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially inhibiting their function. Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one lies in its combination of a triazinyl hydrazone moiety with an acenaphthylene core, which imparts distinct electronic and steric properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C25H27N7O

Molekulargewicht

441.5 g/mol

IUPAC-Name

(2Z)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]acenaphthylen-1-one

InChI

InChI=1S/C25H27N7O/c33-22-19-12-8-10-17-9-7-11-18(20(17)19)21(22)29-30-23-26-24(31-13-3-1-4-14-31)28-25(27-23)32-15-5-2-6-16-32/h7-12H,1-6,13-16H2,(H,26,27,28,30)/b29-21-

InChI-Schlüssel

SVQSFHRTMICBNF-ANYBSYGZSA-N

Isomerische SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\3/C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6

Kanonische SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.